but-2-ynedinitrile

Energetic Materials Propellant Chemistry High-Temperature Fuels

But-2-ynedinitrile (IUPAC), more commonly known as dicyanoacetylene or carbon subnitride (C₄N₂), is a linear cyanocarbon characterized by alternating triple and single covalent bonds (N≡C−C≡C−C≡N). At room temperature, it exists as a clear, colorless liquid with a melting point of 20.5°C and a boiling point of 76.5°C at 760 mmHg.

Molecular Formula C4N2
Molecular Weight 76.06 g/mol
CAS No. 1071-98-3
Cat. No. B094463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebut-2-ynedinitrile
CAS1071-98-3
Synonymsbut-2-ynedinitrile
Molecular FormulaC4N2
Molecular Weight76.06 g/mol
Structural Identifiers
SMILESC(#CC#N)C#N
InChIInChI=1S/C4N2/c5-3-1-2-4-6
InChIKeyZEHZNAXXOOYTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





But-2-ynedinitrile (CAS 1071-98-3): A High-Energy Cyanocarbon for Advanced Synthesis and Combustion Applications


But-2-ynedinitrile (IUPAC), more commonly known as dicyanoacetylene or carbon subnitride (C₄N₂), is a linear cyanocarbon characterized by alternating triple and single covalent bonds (N≡C−C≡C−C≡N) [1]. At room temperature, it exists as a clear, colorless liquid with a melting point of 20.5°C and a boiling point of 76.5°C at 760 mmHg . The compound is distinguished by its highly endothermic heat of formation (ΔfH = +500.4 kJ/mol), which underpins its explosive potential and its capacity to generate the hottest known chemical flame when combusted in oxygen [2]. As a reagent, the strong electron-withdrawing effect of its two terminal cyano groups renders it an exceptionally powerful dienophile for Diels-Alder cycloadditions [3].

Why Generic Substitution of But-2-ynedinitrile (CAS 1071-98-3) is Not Feasible in Critical Applications


The unique combination of structural and energetic properties in but-2-ynedinitrile prevents simple substitution by other cyanocarbons or alkynes. While compounds like cyanoacetylene (HC₃N) and tetracyanoethylene (C₆N₄) share the cyano functionality, their distinct molecular architectures lead to fundamentally different reactivity and performance profiles. For instance, the linear, conjugated structure of but-2-ynedinitrile is critical for its specific photochemical reaction pathways [1], and its high endothermicity is directly linked to its unparalleled combustion performance [2]. Generic substitution without accounting for these specific quantitative differences can lead to reaction failure, significantly lower yields, or performance deficits in specialized applications. The following evidence guide provides the necessary data to make a scientifically informed procurement decision.

Quantitative Differentiation Guide for But-2-ynedinitrile (CAS 1071-98-3): Performance Data vs. Key Analogs


Combustion Performance: Adiabatic Flame Temperature Comparison with Oxygen and Ozone

But-2-ynedinitrile (Dicyanoacetylene) provides the highest known flame temperature of any chemical when combusted in oxygen. This performance metric surpasses all common industrial fuels and other cyanocarbons. Combustion in ozone further elevates the flame temperature beyond 6000 K, a performance ceiling unreachable by other single-component fuels [1].

Energetic Materials Propellant Chemistry High-Temperature Fuels

Photochemical Cycloaddition: Divergent Product Distribution vs. Cyanoacetylene

A direct comparative study of the UV photolysis of but-2-ynedinitrile (dicyanoacetylene) and cyanoacetylene with acetylene revealed distinct product distributions under identical irradiation conditions. Photolysis of dicyanoacetylene with acetylene at 185 nm or 206 nm yields 1,2-dicyanobenzene and (E,Z)-1-buten-3-yne-1,4-dicarbonitrile, whereas the analogous reaction with cyanoacetylene yields 1,3,5-tricyanobenzene [1]. This demonstrates that the additional cyano group in but-2-ynedinitrile directs the photochemical pathway toward different cycloadducts.

Photochemistry Organic Synthesis Cycloaddition Reaction Engineering

Reactivity with Phosphines: Formation of a Hexacyanohexa-1,6-dienediphosphorane Scaffold vs. Tetracyanoethylene

The reaction of but-2-ynedinitrile with triphenylphosphine yields a structurally distinct adduct compared to its reaction with tetracyanoethylene. With but-2-ynedinitrile, the product is 1,2,3,4,5,6-hexacyanohexa-2,4-diene-1,6-diylidenebis(triphenylphosphorane), a bis-phosphorane derived from head-to-tail dimerization and cyclization of two phosphine units with the dinitrile [1]. In contrast, tetracyanoethylene forms a cyclopentenyliminophosphorane adduct [1]. The rate of alkaline hydrolysis also serves to distinguish the resulting phosphoranes [1].

Organometallic Chemistry Phosphorane Synthesis Cycloaddition

Thermodynamic Instability: Standard Enthalpy of Formation (ΔfH) Compared to Related Cyanocarbons

The high positive standard enthalpy of formation (ΔfH°) for but-2-ynedinitrile is a key property that distinguishes it from many other stable organic molecules. This value indicates a strongly endothermic compound that stores considerable energy, explaining its explosive nature and high combustion temperature. While many cyanocarbons have positive heats of formation, the specific magnitude of +500.4 kJ/mol is a quantifiable metric for assessing its energetic content [1].

Thermochemistry Energetic Materials Physical Chemistry

Dienophile Reactivity: Capability to React with Unreactive Dienes and Aromatics

The strong electron-withdrawing nature of the two cyano groups in but-2-ynedinitrile makes it a significantly more powerful dienophile than common alternatives like maleic anhydride or acrylate esters. While many dienophiles require activated dienes, but-2-ynedinitrile is documented to be a useful reagent for Diels-Alder reactions with even unreactive dienes and aromatic compounds [1]. This is a qualitative but well-established class-level property that directly impacts synthetic utility.

Diels-Alder Reaction Cycloaddition Organic Synthesis Dienophile

Matrix Isolation Photochemistry: Precursor to Cyanodiacetylene (HC₅N) vs. Cyanoacetylene

In cryogenic matrix experiments designed to simulate the chemistry of Titan's atmosphere, the photochemistry of intermolecular complexes of but-2-ynedinitrile with acetylene leads to the formation of cyanodiacetylene (HC₅N), as confirmed by FTIR and DFT calculations [1]. While both cyanoacetylene and but-2-ynedinitrile are found in these environments, but-2-ynedinitrile serves as a specific precursor for extending the cyanopolyyne chain to form HC₅N, a molecule of astrobiological interest [1].

Astrochemistry Matrix Isolation Photochemistry Prebiotic Chemistry

High-Value Application Scenarios for But-2-ynedinitrile (CAS 1071-98-3) Based on Verified Performance Data


High-Energy Density Propellants and Specialized Pyrotechnics

For applications demanding the absolute highest flame temperatures, such as specialized pyrotechnic formulations, high-energy propellants, or novel combustion-driven materials processing, but-2-ynedinitrile is the only practical choice. Its documented flame temperature of 5260 K in oxygen and over 6000 K in ozone [1] is quantitatively unmatched by any other single-component fuel. Procurement in these scenarios is driven by the unique performance requirement.

Synthesis of Ortho-Disubstituted Cyanoaromatic Building Blocks via Photocycloaddition

In synthetic organic chemistry, when the target molecule requires an ortho-dicyanobenzene motif or a specific 1,2-disubstituted aromatic pattern, but-2-ynedinitrile is the necessary reagent. Direct comparative evidence shows that its photochemical reaction with acetylene yields 1,2-dicyanobenzene, whereas the common alternative, cyanoacetylene, produces 1,3,5-tricyanobenzene under identical conditions [2]. This divergent selectivity justifies its procurement for this specific synthetic pathway.

Laboratory Simulations of Titan's Atmospheric Chemistry and Cyanopolyyne Formation

Astrochemical and planetary science research programs studying the formation of complex organic molecules in Titan's atmosphere require but-2-ynedinitrile. Cryogenic matrix experiments demonstrate that its photochemistry with acetylene is a direct pathway to cyanodiacetylene (HC₅N), a key molecule in understanding nitrogen-rich atmospheric evolution [3]. Its role as a specific precursor for longer-chain cyanopolyynes is not easily substituted by other common interstellar molecules like cyanoacetylene.

Development of Novel Polycyano-Bridged Organometallic Complexes

For research groups exploring the synthesis and properties of novel cyano-stabilized ylides and phosphoranes, but-2-ynedinitrile offers a distinct reaction manifold. Its reaction with triphenylphosphine yields a structurally unique hexacyanohexa-1,6-dienediphosphorane adduct, confirmed by X-ray crystallography, which is fundamentally different from the adduct formed by tetracyanoethylene [4]. This provides a specific entry point into a unique class of bis-ylide coordination compounds and conductive molecular materials.

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